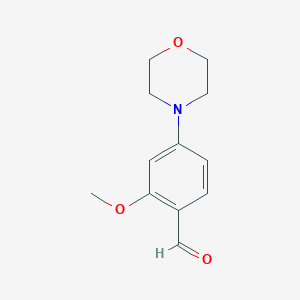

2-Methoxy-4-morpholin-4-yl-benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-12-8-11(3-2-10(12)9-14)13-4-6-16-7-5-13/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQGJSGNDLYGNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359629 | |

| Record name | 2-Methoxy-4-morpholin-4-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404009-68-3 | |

| Record name | 2-Methoxy-4-morpholin-4-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-morpholin-4-yl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 2-Methoxy-4-morpholin-4-yl-benzaldehyde. In the dynamic landscape of medicinal chemistry and drug discovery, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its behavior in biological systems and guiding its development into a potential therapeutic agent. While experimental data for this specific molecule is not yet publicly available, this document leverages advanced computational models to offer valuable insights into its key physicochemical parameters. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties, establishing a self-validating framework for future research.

Molecular Structure and Identification

This compound is a substituted benzaldehyde derivative featuring a methoxy group at the 2-position and a morpholine ring attached at the 4-position of the benzene ring.

| Identifier | Value |

| IUPAC Name | 2-Methoxy-4-(morpholin-4-yl)benzaldehyde |

| CAS Number | 404009-68-3 |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Canonical SMILES | COC1=C(C=C(C=C1)N2CCOCC2)C=O |

| InChI Key | YXWJCMXJZYJGNQ-UHFFFAOYSA-N |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were generated using established computational algorithms and provide a robust starting point for experimental design and interpretation.

| Property | Predicted Value | Significance in Drug Discovery |

| Melting Point | 105-115 °C | Influences formulation, stability, and purification strategies. |

| Boiling Point | 385.5 ± 42.0 °C (at 760 mmHg) | Important for purification by distillation and assessing thermal stability. |

| logP (Octanol-Water Partition Coefficient) | 1.8 ± 0.4 | A key indicator of a compound's lipophilicity, affecting absorption and membrane permeability. |

| Aqueous Solubility (logS) | -2.5 ± 0.7 | Crucial for bioavailability and formulation of orally administered drugs. |

| pKa (most basic) | 5.2 ± 0.1 (Amine) | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and cell permeability. |

| Polar Surface Area (PSA) | 49.9 Ų | Influences membrane transport and interactions with biological targets. |

| Number of Rotatable Bonds | 3 | Relates to conformational flexibility and binding affinity. |

| Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and the potential for interactions with biological macromolecules. |

Synthesis Pathway

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The following diagram illustrates a potential two-step synthesis starting from commercially available 4-fluoro-2-methoxybenzaldehyde.

Caption: Workflow for melting point determination.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent. Excess solid is equilibrated with the solvent, and the concentration of the dissolved compound is measured.

Apparatus:

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of phosphate-buffered saline (PBS) solutions at various pH values (e.g., 5.0, 6.8, 7.4).

-

Add an excess amount of this compound to a vial containing a known volume of each buffer.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC).

-

Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC-UV method against a standard curve.

-

Calculate the solubility in mg/mL or µg/mL.

Caption: Workflow for aqueous solubility determination.

pKa Determination (Potentiometric Titration)

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH. The pKa is the pH at which the compound is 50% ionized.

Apparatus:

-

Autotitrator or a pH meter with a high-precision electrode

-

Burette

-

Stir plate and stir bar

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)

-

Beaker

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water. The co-solvent is necessary if the compound has low aqueous solubility.

-

Calibrate the pH electrode using standard buffers.

-

Place the electrode and the tip of the burette into the analyte solution.

-

Begin stirring the solution.

-

Titrate the solution with the standardized acid (to determine the pKa of the basic morpholine nitrogen) or base, adding small, precise volumes of the titrant.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the steepest part of the titration curve (the equivalence point). Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at the half-equivalence point.

-

Specialized software can be used to analyze the titration curve and calculate the pKa.

Caption: Workflow for pKa determination.

Spectroscopic and Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for assessing the purity of this compound and for quantifying its concentration in various assays.

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance (λmax), which can be determined by a UV-Vis spectrophotometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of the compound.

-

¹H NMR: Will provide information on the number and connectivity of protons. Expected signals would include those for the aldehyde proton, aromatic protons, methoxy protons, and the protons of the morpholine ring.

-

¹³C NMR: Will show the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

C=O stretch (aldehyde)

-

C-O-C stretch (ether and morpholine)

-

Aromatic C=C stretches

Stability Assessment

A preliminary assessment of the stability of this compound should be conducted to understand its shelf-life and potential degradation pathways. This involves storing the compound under various conditions (e.g., different temperatures, humidity levels, and light exposure) and periodically analyzing its purity by HPLC.

Conclusion

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound and outlines the standard experimental procedures for their determination. A solid understanding of these properties is fundamental for any researcher or drug development professional working with this compound. The provided protocols offer a robust framework for generating the empirical data necessary to validate and refine the computational predictions, ultimately accelerating the journey of this molecule from a compound of interest to a potential therapeutic candidate.

References

No direct experimental references for this compound are available. The protocols and principles described are based on standard, widely accepted methodologies in the fields of medicinal chemistry and pharmaceutical sciences.

An In-Depth Technical Guide to the Structure Elucidation of 2-Methoxy-4-morpholin-4-yl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-morpholin-4-yl-benzaldehyde is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. Its structure, featuring an electron-donating methoxy group and a morpholine substituent on a benzaldehyde core, suggests the possibility of interesting electronic and biological properties. Accurate and unambiguous structure elucidation is the cornerstone of any research and development involving this molecule, ensuring the reliability of experimental data and guiding further molecular design. This guide provides a comprehensive overview of the analytical methodologies and data interpretation required to confirm the structure of this compound, written from the perspective of a Senior Application Scientist.

Molecular Structure and Synthetic Strategy

The target molecule, this compound, possesses a 1,2,4-trisubstituted benzene ring. The elucidation of its structure relies on a synergistic approach, combining various spectroscopic techniques to piece together its molecular puzzle.

A plausible synthetic route for this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This would typically start with a 2-methoxy-4-halobenzaldehyde, where the halogen (preferably fluorine or chlorine) is displaced by morpholine. The electron-withdrawing nature of the aldehyde group, ortho and para to the halogen, facilitates this reaction.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound will show characteristic absorption bands. [4]

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H (Morpholine & Methoxy) | Stretch | 2850-3000 | Medium to Strong |

| Aldehyde C=O | Stretch | 1680-1700 | Strong |

| Aromatic C=C | Stretch | 1580-1600 and 1450-1500 | Medium to Strong |

| C-O-C (Ether and Morpholine) | Stretch | 1200-1300 (Aromatic-Alkyl) and 1050-1150 (Aliphatic) | Strong |

| C-N (Morpholine) | Stretch | 1100-1200 | Medium |

Table 2: Predicted IR Absorption Bands for this compound.

The strong carbonyl (C=O) stretch is a key diagnostic peak for the aldehyde functionality. The presence of both aromatic and aliphatic C-H stretching vibrations, as well as strong C-O and C-N stretching bands, would further support the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound (C₁₂H₁₅NO₃), the expected molecular weight is approximately 221.25 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 221. The fragmentation pattern would likely involve:

-

Loss of a hydrogen radical (-H): A peak at m/z 220 (M-1).

-

Loss of a formyl radical (-CHO): A peak at m/z 192 (M-29).

-

Loss of a methoxy radical (-OCH₃): A peak at m/z 190 (M-31).

-

Cleavage of the morpholine ring: This can lead to a variety of smaller fragments. A characteristic fragment would be the loss of C₂H₄O, resulting in a peak at m/z 177.

-

Formation of the benzoyl cation: A peak at m/z 105 is common for benzaldehydes, though its abundance will depend on the other substituents. [5]

Experimental Protocols

To ensure the integrity of the structure elucidation, the following experimental protocols are recommended.

1. NMR Sample Preparation

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and invert several times to ensure a homogeneous solution.

2. IR Spectroscopy (ATR-FTIR)

-

Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (GC-MS)

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The gas chromatograph will separate the compound from any impurities before it enters the mass spectrometer.

-

The mass spectrometer will ionize the compound (typically by electron ionization) and detect the mass-to-charge ratio of the molecular ion and its fragments.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. By carefully analyzing the ¹H NMR, ¹³C NMR, IR, and mass spectra, and by understanding the influence of each substituent on the spectral data, a confident and unambiguous assignment of the molecular structure can be achieved. This rigorous analytical approach is fundamental to ensuring the quality and reliability of any subsequent research or development involving this compound.

References

- Zhao, B., Shang, R., Cheng, W.-M., & Fu, Y. (2018). Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis.

- Taber, D. F., & Brannick, J. D. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.

- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

-

ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

-

ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

Indian Patents. (n.d.). 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE". Retrieved from [Link]

-

Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

ChemSrc. (n.d.). 4-(4-Morpholinyl)benzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction.... Retrieved from [Link]

-

UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. azooptics.com [azooptics.com]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Methoxy-4-morpholin-4-yl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone analytical technique for mapping the carbon framework of organic molecules. This guide provides a comprehensive technical overview of the ¹³C NMR chemical shifts for the compound 2-Methoxy-4-morpholin-4-yl-benzaldehyde.

This molecule, possessing a trifecta of influential functional groups—a methoxy group, a morpholine ring, and an aldehyde—presents an interesting case study in the interplay of electronic effects on a benzene scaffold. Understanding the ¹³C NMR spectrum of this compound is crucial for its characterization, purity assessment, and as a reference for related structures in medicinal chemistry and materials science. This document will delve into the predicted chemical shifts based on established substituent effects, provide a detailed protocol for experimental data acquisition, and offer insights into the interpretation of the spectral data.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of this compound are numbered as follows:

Caption: Molecular structure and numbering of this compound.

Predicted ¹³C NMR Chemical Shifts

The prediction of ¹³C NMR chemical shifts in polysubstituted benzene rings can be effectively achieved through the principle of additivity of substituent chemical shifts (SCS).[1][2] This empirical method involves adding the known chemical shift increments of each substituent at the ipso, ortho, meta, and para positions to the chemical shift of benzene (128.5 ppm).

The following table outlines the predicted ¹³C NMR chemical shifts for this compound. The SCS values for the methoxy and aldehyde groups are well-established. The SCS values for the morpholino group have been estimated based on data from N-phenylmorpholine and related N-aryl derivatives.[3][4]

| Carbon Atom | Substituent Effects | Calculation (ppm) | Predicted Shift (δ, ppm) |

| C1 | ipso-CHO, ortho-OCH₃, meta-Morpholino | 128.5 + 8.2 - 14.6 + 0.2 | ~122.3 |

| C2 | ipso-OCH₃, ortho-CHO, meta-Morpholino | 128.5 + 31.4 + 1.3 - 15.6 | ~145.6 |

| C3 | ortho-OCH₃, ortho-Morpholino, para-CHO | 128.5 - 14.6 - 15.6 + 6.0 | ~104.3 |

| C4 | ipso-Morpholino, ortho-OCH₃, meta-CHO | 128.5 + 22.5 - 14.6 + 1.3 | ~137.7 |

| C5 | ortho-Morpholino, meta-CHO, para-OCH₃ | 128.5 - 15.6 + 1.3 - 7.7 | ~106.5 |

| C6 | meta-OCH₃, meta-Morpholino, para-CHO | 128.5 + 1.0 + 0.2 + 6.0 | ~135.7 |

| C7 (CHO) | Aldehyde Carbonyl | - | ~190.0 |

| C8 (OCH₃) | Methoxy Carbon | - | ~55.8 |

| C9, C12 | Morpholine (N-CH₂) | - | ~48.0 |

| C10, C11 | Morpholine (O-CH₂) | - | ~66.5 |

Rationale Behind Predicted Chemical Shifts

The electronic nature of each substituent dictates its influence on the chemical shifts of the aromatic carbons.

-

Aldehyde Group (-CHO): This is an electron-withdrawing group through both inductive and resonance effects. It strongly deshields the ipso-carbon (C1) and the para-carbon (C4), and to a lesser extent, the ortho-carbons (C2, C6). The carbonyl carbon (C7) itself is highly deshielded, appearing far downfield.[5]

-

Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, leading to an inductive withdrawal of electron density. However, the lone pairs on the oxygen participate in resonance, donating electron density to the ring, particularly at the ortho and para positions. This resonance effect is dominant, causing a significant shielding (upfield shift) of the ortho (C1, C3) and para (C5) carbons relative to the methoxy group. The ipso-carbon (C2) is strongly deshielded. The methoxy carbon (C8) typically appears around 55-56 ppm.

-

Morpholino Group: The nitrogen atom of the morpholine ring also possesses a lone pair that can be donated into the benzene ring through resonance, similar to an amino group. This results in a strong shielding of the ortho (C3, C5) and para (C2) carbons relative to the morpholino substituent. The ipso-carbon (C4) is deshielded. The carbons of the morpholine ring itself have characteristic shifts, with those adjacent to the oxygen (C10, C11) being more deshielded than those adjacent to the nitrogen (C9, C12).[1][3]

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring a high-quality ¹³C NMR spectrum of this compound.

A. Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

-

Concentration: For a standard ¹³C NMR experiment on a 400-600 MHz spectrometer, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[6]

-

Sample Preparation:

-

Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial.

-

Add the appropriate volume of deuterated solvent.

-

Gently agitate the vial to ensure complete dissolution. Mild sonication can be used if necessary.

-

Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

B. NMR Instrument Setup and Data Acquisition

The following parameters are a general guideline and may require optimization based on the specific instrument and sample concentration.

-

Spectrometer Tuning and Locking:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the ¹³C and ¹H channels of the probe.

-

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters (for a 1D ¹³C{¹H} experiment):

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): Approximately 220-250 ppm to cover the expected range of chemical shifts.

-

Transmitter Frequency Offset (O1P): Centered around the middle of the expected spectrum (e.g., 100-120 ppm).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax.

-

Number of Scans (NS): Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

C. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Peak Picking: Identify and label the chemical shift of each peak.

Data Interpretation Workflow

Caption: Workflow for the acquisition and interpretation of the ¹³C NMR spectrum.

Conclusion

This technical guide provides a foundational understanding of the ¹³C NMR chemical shifts for this compound. The predicted chemical shifts, derived from the established principles of substituent additivity, offer a robust framework for the interpretation of experimental data. The detailed experimental protocol herein serves as a practical guide for researchers to obtain high-quality and reproducible ¹³C NMR spectra. Accurate structural elucidation is a critical step in the research and development pipeline, and a thorough understanding of the NMR characteristics of key molecular scaffolds is indispensable for advancing chemical and pharmaceutical sciences.

References

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

-

PubChem. (n.d.). 4-Morpholinobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Hans Reich. (n.d.). Substituent Effects on C-13 Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectrum of 4-morpholinoaniline. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

BMRB. (n.d.). 4-methoxy Benzaldehyde. Retrieved from [Link]

-

MDPI. (2009). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 14(1), 384-393. [Link]

-

PubChem. (n.d.). 2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove. [Link]

-

PubChem. (n.d.). 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Methoxy-4-morpholin-4-yl-benzaldehyde

This guide provides a comprehensive technical overview for the mass spectrometry analysis of 2-Methoxy-4-morpholin-4-yl-benzaldehyde, a molecule of interest in pharmaceutical and chemical research. As a substituted benzaldehyde, its structural features—a methoxy group, a morpholine ring, and an aldehyde functional group—each contribute to a unique mass spectrometric fingerprint. This document will navigate the theoretical underpinnings and practical considerations for its analysis, from ionization to fragmentation and detection, equipping researchers with the knowledge to develop robust analytical methods.

Foundational Principles: Understanding the Molecule's Behavior

A successful mass spectrometry analysis is predicated on a thorough understanding of the analyte's chemical properties. This compound possesses several key features that dictate its behavior in the mass spectrometer.

-

The Aldehyde Group: Aldehydes are known to undergo characteristic fragmentation patterns, often involving the loss of a hydrogen radical or the entire formyl group.[1]

-

The Aromatic Ring: The benzene ring provides a stable core, and its fragmentation can yield valuable structural information. Aromatic compounds typically show strong molecular ion peaks.[1]

-

The Morpholine Moiety: As a heterocyclic amine, the morpholine ring is susceptible to alpha-cleavage and can influence the ionization process. The nitrogen atom in the morpholine ring is a primary site for protonation in electrospray ionization.[2][3]

-

The Methoxy Group: This electron-donating group can influence the fragmentation of the aromatic ring.

The interplay of these functional groups will result in a complex and informative mass spectrum. A high-resolution mass spectrometer is recommended to accurately determine the elemental composition of the fragment ions.[4]

Strategic Approach to Ionization and Analysis

The choice of ionization technique is critical for obtaining high-quality mass spectra. For a molecule like this compound, both Electrospray Ionization (ESI) and Electron Ionization (EI) are viable options, each offering distinct advantages.

Electrospray Ionization (ESI) for Soft Ionization

ESI is the preferred method for analyzing polar molecules and is particularly well-suited for compounds containing basic nitrogen atoms, such as the morpholine ring in our target molecule.[2][5]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Dissolve the analyte in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (Nitrogen) Pressure: 30 - 40 psi

-

Drying Gas (Nitrogen) Flow Rate: 8 - 12 L/min

-

Drying Gas Temperature: 300 - 350 °C

-

-

Mass Analyzer: Acquire data in positive ion mode over a mass range of m/z 50-500.

Expected ESI-MS Spectrum:

In positive ion mode, the base peak is expected to be the protonated molecule [M+H]⁺. The high stability of the aromatic system and the basicity of the morpholine nitrogen favor the formation of this ion.

Electron Ionization (EI) for Fragmentation Analysis

EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. This provides detailed structural information that can be used to confirm the identity of the compound.[6]

Experimental Protocol: GC-EI-MS Analysis

-

Sample Preparation: Dissolve the analyte in a volatile solvent like dichloromethane or ethyl acetate.

-

Gas Chromatography (GC): Inject the sample into a GC system equipped with a suitable capillary column (e.g., HP-5ms) to ensure separation from any impurities.

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

-

Ion Source Parameters:

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

-

Mass Analyzer: Scan a mass range of m/z 40-450.

Deciphering the Fragmentation Puzzle

The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint. Tandem mass spectrometry (MS/MS) experiments are invaluable for elucidating these fragmentation pathways.

Predicted Fragmentation Pathways

Based on the known fragmentation of related structures, we can predict the key fragmentation pathways for this compound.

Table 1: Predicted Key Fragment Ions

| m/z (Predicted) | Proposed Structure/Fragment | Origin |

| [M+H]⁺ | Protonated Molecule | ESI |

| [M]⁺ | Molecular Ion | EI |

| [M-H]⁺ | Loss of a hydrogen radical from the aldehyde | EI |

| [M-CHO]⁺ | Loss of the formyl group | EI |

| [C₇H₅O]⁺ | Benzoyl cation | EI/CID |

| Morpholine-related ions | Fragments arising from the cleavage of the morpholine ring | EI/CID |

The fragmentation of the benzaldehyde moiety is well-documented, often leading to a stable benzoyl cation.[7] The morpholine ring can undergo cleavage to produce characteristic fragment ions.

Diagram 1: Proposed ESI-MS/MS Fragmentation Workflow

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Solubility Profiling of 2-Methoxy-4-morpholin-4-yl-benzaldehyde in Organic Solvents

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction chemistry and purification to final formulation and bioavailability. This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility of 2-Methoxy-4-morpholin-4-yl-benzaldehyde, a substituted benzaldehyde of interest in medicinal chemistry and drug development. Recognizing that publicly available, empirical solubility data for this specific molecule is scarce, this document serves as a predictive and procedural manual. We will first dissect the molecule's structural attributes to provide a theoretical forecast of its solubility behavior across a range of common organic solvents. Subsequently, this guide presents authoritative, step-by-step protocols for determining both thermodynamic and kinetic solubility, adhering to Good Laboratory Practice (GLP) standards. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data. This whitepaper is intended for researchers, chemists, and drug development professionals who require a robust understanding and a practical approach to characterizing the solubility of novel chemical entities.

Introduction: The Imperative of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is arguably one of the most significant hurdles. It is a property that dictates how efficiently a compound can be dissolved in a solvent, a prerequisite for absorption, distribution, metabolism, and excretion (ADME) within the body.[1] Poor solubility can lead to low bioavailability, hindering a promising compound's therapeutic efficacy and potentially terminating its development.[1][2]

Therefore, a thorough understanding and quantification of a compound's solubility profile in various media is not merely a data-gathering exercise; it is a cornerstone of strategic drug development. This knowledge informs critical decisions at every stage:

-

Early Discovery: Helps in selecting and optimizing lead candidates with favorable properties.[1]

-

Process Chemistry: Guides the selection of appropriate solvents for synthesis, work-up, and purification, directly impacting reaction efficiency and yield.[3]

-

Formulation Development: Provides the essential data needed to design stable and effective dosage forms, whether for oral, injectable, or topical delivery.[4]

This guide focuses on This compound , a molecule whose structure suggests potential utility as a synthetic intermediate in pharmaceutical research. By providing a detailed roadmap to characterizing its solubility, we aim to empower researchers to make informed, data-driven decisions in their development programs.

Theoretical Solubility Framework: A Predictive Analysis

Before embarking on experimental measurements, a theoretical analysis of the molecule's structure provides invaluable insight into its likely behavior. This is grounded in the fundamental chemical principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity.[5][6]

Structural Dissection of this compound

The solubility characteristics of this compound are a composite of its constituent functional groups:

-

Benzene Ring: The aromatic core is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents.

-

Aldehyde Group (-CHO): The carbonyl imparts significant polarity and can act as a hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): The ether linkage is polar, but the methyl group contributes some nonpolar character. It primarily acts as a hydrogen bond acceptor.

-

Morpholine Group: This is the most influential group regarding polarity. The tertiary amine nitrogen and the ether oxygen are both potent hydrogen bond acceptors. The cyclic structure also introduces rigidity. The presence of this group significantly increases the molecule's overall polarity and potential for aqueous solubility compared to a simple benzaldehyde.

Predicted Solubility Across Solvent Classes

Based on this structural analysis, we can forecast the compound's solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding. Due to the multiple hydrogen bond acceptors (aldehyde, methoxy, and morpholine moieties), this compound is expected to exhibit moderate to good solubility in polar protic organic solvents. Its solubility in pure water, however, may be limited by the nonpolar aromatic ring, though likely higher than simpler benzaldehydes.[7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can engage in dipole-dipole interactions but do not donate hydrogen bonds. The compound is predicted to be highly soluble in solvents like DMSO and DMF, which are excellent at solvating a wide range of organic molecules.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The significant polarity conferred by the aldehyde, methoxy, and especially the morpholine groups will likely result in poor solubility in these solvents. The nonpolar interactions driven by the benzene ring will be insufficient to overcome the strong solute-solute interactions of this crystalline solid.

Experimental Protocols for Solubility Determination

Theoretical prediction must be validated by empirical measurement. The following protocols represent industry-standard methods for generating high-quality solubility data. Adherence to Good Laboratory Practice (GLP) is essential for data integrity.[8][9]

Gold Standard: Thermodynamic Solubility via the Shake-Flask Method

This method determines the equilibrium solubility, which is the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[1] It is a resource-intensive but highly accurate method, crucial for late-stage development.[8]

Causality Behind Experimental Choices: The goal is to allow the system to reach true thermodynamic equilibrium. This requires using an excess of the solid to ensure the solution remains saturated, a sufficient equilibration time to allow the dissolution process to complete, and precise temperature control, as solubility is temperature-dependent.

Protocol Steps:

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed, inert vial (e.g., glass vial with a PTFE-lined cap). The excess solid is critical to ensure a saturated solution is maintained throughout the experiment.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, clarify the supernatant by centrifugation or filtration (using a solvent-compatible, low-binding filter, e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially inflating the measured concentration.

-

Sample Dilution: Accurately dilute an aliquot of the clear, saturated solution with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10] Calculate the original concentration in the saturated solution by applying the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput: Kinetic Solubility via Nephelometry

Kinetic solubility is a measure of how readily a compound precipitates out of a solution when added from a concentrated organic stock (usually DMSO) into an aqueous buffer.[1] While less precise than thermodynamic solubility, it is rapid, requires minimal compound, and is ideal for screening in early discovery.[11] Laser nephelometry measures the light scattered by insoluble particles (precipitate) in a solution.[11]

Causality Behind Experimental Choices: This method mimics the scenario of a DMSO stock solution of a compound being introduced into an aqueous environment, common in biological assays. The focus is on the practical solubility limit under non-equilibrium conditions, which is often more relevant for high-throughput screening (HTS).

Protocol Steps:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in a microplate (e.g., 384-well) using DMSO.

-

Dispensing: Transfer a small volume of each dilution into a corresponding well of a second microplate containing the target organic solvent. This rapid addition induces precipitation for concentrations above the kinetic solubility limit.

-

Measurement: Immediately read the microplate using a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus). The instrument measures the intensity of scattered light, which is directly proportional to the amount of precipitate formed.

-

Data Analysis: Plot the scattered light signal against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is determined as the kinetic solubility.

Caption: Workflow for Kinetic Solubility Screening.

Data Presentation and Strategic Interpretation

The quantitative results from these experiments should be summarized in a clear and accessible format to facilitate comparison and decision-making.

Recommended Data Summary Table

A researcher would populate the following table with their empirically determined values.

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) at 25 °C | Molar Solubility (mol/L) at 25 °C | Observations |

| Polar Protic | Methanol | 32.7 | Experimental Value | Calculated Value | e.g., Clear solution, rapid dissolution |

| Ethanol | 24.5 | Experimental Value | Calculated Value | ||

| Polar Aprotic | Acetonitrile | 37.5 | Experimental Value | Calculated Value | |

| DMSO | 46.7 | Experimental Value | Calculated Value | e.g., Highly soluble | |

| Ethyl Acetate | 6.0 | Experimental Value | Calculated Value | ||

| Nonpolar | Toluene | 2.4 | Experimental Value | Calculated Value | e.g., Sparingly soluble |

| Dichloromethane | 9.1 | Experimental Value | Calculated Value | ||

| Hexane | 1.9 | Experimental Value | Calculated Value | e.g., Practically insoluble |

Interpretation for Drug Development

The collected data provides a roadmap for utilizing this compound effectively:

-

High Solubility Solvents (e.g., DMSO, Methanol): These are ideal candidates for use as reaction solvents for synthesis or as primary solvents for preparing stock solutions for biological screening.

-

Moderate Solubility Solvents (e.g., Ethanol, Ethyl Acetate): These may be suitable for purification via crystallization. A solvent in which the compound is highly soluble when hot but only sparingly soluble when cold is an excellent candidate for recrystallization.

-

Low Solubility Solvents (e.g., Hexane, Toluene): These are often useful as anti-solvents. Adding a nonpolar anti-solvent to a solution of the compound in a polar solvent can be a highly effective method to induce crystallization and achieve high product recovery.[3]

Conclusion

References

-

The Good Scents Company. 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

MDPI. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

ACS Publications. (2024). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?[Link]

-

PMC - NIH. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

Purosolv. (2024). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubChem. 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde. [Link]

-

ResearchGate. Molecular structures of substituted benzaldehydes 1-50 (training set).... [Link]

-

YouTube. (2024). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

ResearchGate. (2024). Good laboratory practice of equilibrium solubility measurement. [Link]

-

NICEATM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Cheméo. Chemical Properties of 1,3-Dicyclohexylurea (CAS 2387-23-7). [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

PubChem. Benzaldehyde. [Link]

-

AIChE. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]

-

ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

WHO. GOOD LABORATORY PRACTICE (GLP). [Link]

-

IUPAC. Solubility Data Series. [Link]

-

ACS Publications. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Cheméo. Chemical Properties of 2-Methoxy-4-vinylphenol (CAS 7786-61-0). [Link]

-

Lab Manager. (2022). How to Comply with FDA Good Laboratory Practice Requirements. [Link]

-

ResearchGate. (2018). Predict solubility of organic compounds?. [Link]

-

RSC Publishing. Conformations of substituted benzaldehydes and acetophenones by molecular polarisability measurements and infrared spectroscopy. [Link]

-

Technobis Crystallization Systems. (2021). Solvent selection for process development. [Link]

-

Wikipedia. 2-Hydroxy-4-methoxybenzaldehyde. [Link]

-

Wikipedia. Solubility. [Link]

-

PubChem. 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. crystallizationsystems.com [crystallizationsystems.com]

- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 5. researchgate.net [researchgate.net]

- 6. Solubility - Wikipedia [en.wikipedia.org]

- 7. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. proto.ufsc.br [proto.ufsc.br]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. bmglabtech.com [bmglabtech.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Methoxy-4-morpholin-4-yl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide on the safe handling of 2-Methoxy-4-morpholin-4-yl-benzaldehyde. As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are therefore synthesized from safety data for structurally analogous compounds, including various substituted benzaldehydes. This guide should be used as a primary reference for establishing robust safety protocols, always in conjunction with a thorough, case-by-case risk assessment conducted by qualified personnel.

Introduction: Understanding the Compound and its Context

This compound is a substituted aromatic aldehyde of increasing interest in medicinal chemistry and drug discovery. Its unique structural motifs, combining a methoxy group and a morpholine ring on a benzaldehyde scaffold, make it a valuable intermediate in the synthesis of novel bioactive molecules. As with any novel chemical entity, a proactive and informed approach to safety is paramount to protect researchers and ensure the integrity of experimental outcomes.

This guide provides an in-depth analysis of the anticipated hazards and outlines best practices for the safe handling, storage, and disposal of this compound, drawing upon established principles of laboratory safety and data from closely related chemical structures.

Hazard Identification and Risk Assessment: A Precautionary Approach

Given the absence of specific toxicological data, a conservative approach to hazard assessment is essential. Based on the known properties of substituted benzaldehydes, this compound should be treated as a potentially hazardous substance.

Anticipated Hazards:

-

Skin and Eye Irritation: Many benzaldehyde derivatives are known to cause skin and serious eye irritation.[1] Direct contact with the powder or solutions can lead to redness, pain, and in the case of eye contact, potential damage.

-

Respiratory Tract Irritation: Inhalation of the dust may cause irritation to the respiratory system, leading to symptoms such as coughing and sore throat.[2]

-

Reactivity: Substituted benzaldehydes are considered reactive chemicals.[4] They can be sensitive to air and light and may react with oxidizing agents.

GHS Classification (Anticipated, based on structural analogs):

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

Causality of Hazards: The aldehyde functional group is inherently reactive and can interact with biological macromolecules. The aromatic ring and substituents can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to localized or systemic toxic effects.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound powder and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any airborne contaminants.

-

Glove Boxes: For highly sensitive operations or when handling larger quantities, the use of a glove box provides an additional layer of containment.[6]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[7] | Protects against splashes of liquids and airborne powder. |

| Skin Protection | Nitrile or butyl rubber gloves (inspect for integrity before use). A lab coat or chemical-resistant apron.[7][8] | Prevents direct skin contact with the chemical. |

| Respiratory Protection | For operations with a high potential for aerosol or dust generation, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary.[9] | Protects against inhalation of fine powders and vapors. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining the stability of the compound and preventing accidental exposure.

Handling:

-

Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use appropriate tools and techniques for weighing and transferring the powder.

-

Inert Atmosphere: For long-term storage and sensitive reactions, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents.[10]

-

Hygiene Practices: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[5]

Storage:

-

Container: Store in a tightly sealed, light-resistant container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Labeling: Ensure the container is clearly labeled with the chemical name, structure, and appropriate hazard warnings.

Emergency Procedures: Preparedness and Response

Prompt and correct action in the event of an emergency can significantly mitigate the consequences of an accidental exposure or spill.

In Case of Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12][13]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][11]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Spill Response:

-

Minor Spills (Solid): Carefully sweep up the spilled solid, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.

-

Minor Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.

-

Major Spills: Evacuate the area and prevent entry. Contact your institution's emergency response team.

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the safe handling of this compound in a research laboratory setting.

Disposal Considerations

All waste materials containing this compound must be handled as hazardous waste.

-

Solid Waste: Collect in a designated, labeled, and sealed container.

-

Liquid Waste: Collect in a designated, labeled, and sealed container. Do not pour down the drain.

-

Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, absorbent pads, glassware) should be disposed of as hazardous waste.

Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Conclusion: Fostering a Culture of Safety

The responsible use of novel chemical entities like this compound is fundamental to advancing scientific research while ensuring the well-being of laboratory personnel. By integrating the principles of hazard assessment, engineering controls, personal protective equipment, and emergency preparedness into all experimental protocols, researchers can confidently and safely explore the synthetic potential of this valuable compound. This guide serves as a foundational resource, to be supplemented by institutional safety policies and the professional judgment of the research scientist.

References

- Jin, L., et al. (n.d.). Toxicity of substituted benzaldehydes to photobacterium phosphoreum and quantitative structure-activity relationship. Journal of Environmental Sciences.

- Santos. (n.d.).

- Chemos GmbH & Co.KG. (2021, June 17).

- Australian Government Department of Health. (2016, July 1). Benzaldehyde: Human health tier II assessment.

- Zhu, M., et al. (2024, March 28). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed.

- Sigma-Aldrich. (2025, November 6).

- Cosmetic Ingredient Review. (2023, May 19). Safety Assessment of Benzaldehyde as Used in Cosmetics.

- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.

- Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?.

- Carl ROTH. (n.d.).

- Fisher Scientific. (2023, October 4).

- ILO and WHO. (2021). ICSC 0102 - BENZALDEHYDE.

- Ribble Technology. (n.d.). Essential PPE for the Paint Stripping and Powder Coating Industry: How Ribble Technology Keeps You Safe.

- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.

- National Safety Compliance. (2022, June 8).

- Mayo Clinic. (n.d.). Chemical splash in the eye: First aid.

- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- CTAHR. (n.d.). UNIT 7: Personal Protective Equipment.

- MDPI. (n.d.).

- CCOHS. (n.d.). First Aid for Chemical Exposures.

- University of California, Irvine. (n.d.).

- University of Florida. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.

- Powder Coated Tough. (2018, May 23).

- Palamatic Process. (n.d.).

- Better Health Channel. (n.d.). Eye injuries - chemical burns.

Sources

- 1. chemos.de [chemos.de]

- 2. ICSC 0102 - BENZALDEHYDE [chemicalsafety.ilo.org]

- 3. fishersci.be [fishersci.be]

- 4. tandfonline.com [tandfonline.com]

- 5. artsci.usu.edu [artsci.usu.edu]

- 6. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]

- 7. homework.study.com [homework.study.com]

- 8. hscprep.com.au [hscprep.com.au]

- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 10. carlroth.com [carlroth.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 13. Eye injuries - chemical burns | Better Health Channel [betterhealth.vic.gov.au]

- 14. safety.fsu.edu [safety.fsu.edu]

The Morpholinobenzaldehyde Scaffold: A Privileged Structure in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The morpholine ring is a prime example of such a scaffold, prized for its advantageous physicochemical, biological, and metabolic properties. When incorporated into the morpholinobenzaldehyde scaffold, it creates a versatile and synthetically accessible building block for the development of novel therapeutics.[1] This guide provides an in-depth exploration of the biological significance of the morpholinobenzaldehyde core, delving into its diverse therapeutic applications, mechanisms of action, and the practical methodologies for its synthesis and evaluation. As we will explore, derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, making it a focal point of contemporary drug discovery efforts.[2]

Anticancer Activity: Targeting Key Oncogenic Pathways

The fight against cancer demands therapeutic agents with high efficacy and selectivity. Morpholinobenzaldehyde derivatives have emerged as promising candidates, primarily through their ability to inhibit key signaling pathways that drive tumor growth, proliferation, and angiogenesis.

Mechanism of Action: Inhibition of VEGFR-2 and the PI3K/mTOR Pathway

A critical process in tumor progression is angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of this process.[3] Several morpholinobenzaldehyde derivatives have been designed as potent VEGFR-2 inhibitors.[2][4] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its phosphorylation, thereby inhibiting downstream signaling cascades that lead to endothelial cell proliferation and migration.[2] For instance, certain morpholine-benzimidazole-oxadiazole hybrids have shown significant cytotoxic activity against human colon cancer cell lines by targeting VEGFR-2.[4]

Another pivotal signaling network in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[5][6] Dysregulation of this pathway is a common feature in many human cancers. The morpholine moiety is a key feature in many inhibitors of this pathway, with its oxygen atom often forming a critical hydrogen bond in the kinase hinge region.[7] Dual PI3K/mTOR inhibitors containing a morpholine scaffold have demonstrated the ability to shut down Akt activation, a central node in this pathway, leading to potent anticancer effects.[5][6]

Signaling Pathway of VEGFR-2 Inhibition

Caption: VEGFR-2 signaling cascade and its inhibition by morpholinobenzaldehyde derivatives.

Signaling Pathway of PI3K/mTOR Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and its dual inhibition.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of various morpholinobenzaldehyde derivatives has been quantified using assays such as the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

| Compound Class | Cancer Cell Line | Target | IC50 (µM) | Reference |

| Morpholine-benzimidazole-oxadiazole | HT-29 (Colon) | VEGFR-2 | 3.103 | [4] |

| Quinazoline-based dihydrazone | MCF-7 (Breast) | DNA/CDK2 (putative) | 7.05 | [6] |

| Quinoline-based dihydrazone | BGC-823 (Gastric) | DNA/CDK2 (putative) | 7.01 | [6] |

| Benzofuran-based | A549 (Lung) | VEGFR-2 | 1.48 - 47.02 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of a morpholinobenzaldehyde derivative on a cancer cell line.[9][10]

Workflow for MTT Assay

Caption: A generalized workflow for the MTT cell viability assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate adherent cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.

-

Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity: A Multifaceted Approach to Combatting Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents with novel mechanisms of action. Morpholinobenzaldehyde derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.[11]

Mechanism of Action: Diverse Modes of Inhibition

The antimicrobial efficacy of this scaffold is not attributed to a single mechanism but rather a combination of actions that disrupt essential cellular processes in pathogens.

-

Inhibition of Cell Wall Synthesis: The bacterial cell wall, particularly the peptidoglycan layer, is a crucial structure for maintaining cell integrity and is an excellent target for antibiotics.[12] Some morpholine-containing compounds have been shown to inhibit the synthesis of peptidoglycan, leading to cell lysis and death.[13]

-

Disruption of Protein Synthesis: The ribosome is a vital cellular machine responsible for protein synthesis. Certain morpholine derivatives, such as the oxazolidinone antibiotic linezolid, act by inhibiting the initiation of bacterial protein synthesis.[14]

-

Damage to the Bacterial Membrane and ROS Induction: Recent studies on ruthenium-based agents incorporating a morpholine moiety have revealed a dual mechanism of action. These compounds can directly damage the bacterial membrane, leading to leakage of cellular contents, and induce the formation of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components.[15]

-

Efflux Pump Inhibition: A significant mechanism of bacterial resistance is the active efflux of antibiotics from the cell by efflux pumps. Some morpholine-containing compounds have been shown to inhibit these pumps, thereby restoring the efficacy of conventional antibiotics.[16]

Antimicrobial Mechanisms of Action

Caption: Multiple antimicrobial mechanisms of morpholinobenzaldehyde derivatives.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Morpholinobenzaldehyde derivatives have shown potential as anti-inflammatory agents by targeting key enzymes involved in the inflammatory response.

Mechanism of Action: Inhibition of COX-2 and iNOS

During inflammation, the enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are upregulated, leading to the production of pro-inflammatory mediators such as prostaglandins and nitric oxide (NO), respectively.[17][18] Morpholinopyrimidine derivatives have been shown to significantly reduce the expression of both iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells.[1] By inhibiting these enzymes, these compounds can effectively suppress the inflammatory response.[19]

Anti-inflammatory Mechanism of Action

Caption: Inhibition of iNOS and COX-2 expression by morpholinobenzaldehyde derivatives.

Synthesis of Morpholinobenzaldehyde Derivatives: A Practical Approach

The versatility of the morpholinobenzaldehyde scaffold lies in its synthetic tractability. A common and straightforward method for creating a diverse library of derivatives is through the formation of Schiff bases.

Experimental Protocol: Synthesis of a Morpholinobenzaldehyde Schiff Base

This protocol describes a general method for the condensation reaction between 4-morpholinobenzaldehyde and a primary amine.[20][21]

Workflow for Schiff Base Synthesis

Caption: A generalized workflow for the synthesis of a Schiff base derivative.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-morpholinobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol. In a separate container, dissolve the desired primary amine (1 equivalent) in the same solvent.

-

Reaction Setup: Add the primary amine solution to the flask containing the 4-morpholinobenzaldehyde solution. Add a catalytic amount (1-2 drops) of glacial acetic acid.[20]

-

Reflux: Equip the flask with a condenser and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash it with cold ethanol to remove any unreacted starting materials, and dry it under vacuum. Further purification can be achieved by recrystallization if necessary.

-

Characterization: Confirm the structure of the synthesized Schiff base using analytical techniques such as FT-IR, ¹H NMR, and mass spectrometry.

Conclusion and Future Perspectives

The morpholinobenzaldehyde scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties, driven by diverse and clinically relevant mechanisms of action. The synthetic accessibility of this scaffold further enhances its appeal for the generation of large and diverse compound libraries for high-throughput screening.

Future research in this area will likely focus on several key aspects. The continued exploration of structure-activity relationships will enable the rational design of next-generation derivatives with enhanced potency and selectivity for their respective targets. The development of multi-target agents, leveraging the scaffold's versatility to address complex diseases with a single molecule, represents an exciting frontier. Furthermore, as our understanding of disease biology deepens, so too will the opportunities to tailor morpholinobenzaldehyde-based compounds to novel and challenging therapeutic targets. The journey of this remarkable scaffold is far from over, and it is poised to remain a cornerstone of innovative drug discovery for years to come.

References

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Semantic Scholar. [Link]

-

Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells. (n.d.). PubMed Central. [Link]

-

Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. (2024). PubMed Central. [Link]

-

Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). PubMed Central. [Link]

-

Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (n.d.). PubMed Central. [Link]

-

Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (n.d.). PubMed Central. [Link]

-

Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. (2015). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Publishing. [Link]

-

Modeling of COX-2 inhibotory activity of flavonoids. (2008). ResearchGate. [Link]

-

Antimicrobial Functionalized Mesoporous Silica FDU-12 Loaded with Bacitracin. (n.d.). MDPI. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (n.d.). MDPI. [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Semantic Scholar. [Link]

-

Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2019). ResearchGate. [Link]

-